molecular formula C8H13N3OS B12140503 3-(Isobutylthio)-6-methyl-1,2,4-triazin-5-ol

3-(Isobutylthio)-6-methyl-1,2,4-triazin-5-ol

Cat. No.: B12140503
M. Wt: 199.28 g/mol
InChI Key: YVDQRMMHUKVRTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Isobutylthio)-6-methyl-1,2,4-triazin-5-ol is a heterocyclic compound that features a triazine ring substituted with an isobutylthio group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Isobutylthio)-6-methyl-1,2,4-triazin-5-ol typically involves the reaction of 6-methyl-1,2,4-triazin-5-ol with isobutylthiol. The reaction is usually carried out under basic conditions to facilitate the nucleophilic substitution of the hydroxyl group by the isobutylthio group. Common bases used in this reaction include sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Isobutylthio)-6-methyl-1,2,4-triazin-5-ol can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the isobutylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the isobutylthio group, yielding 6-methyl-1,2,4-triazin-5-ol.

    Substitution: The hydroxyl group on the triazine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: 6-Methyl-1,2,4-triazin-5-ol.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Isobutylthio)-6-methyl-1,2,4-triazin-5-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.

    Industry: Used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Isobutylthio)-6-methyl-1,2,4-triazin-5-ol involves its interaction with specific molecular targets. The isobutylthio group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The triazine ring can also participate in hydrogen bonding and other interactions with biological molecules, affecting various pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Isopropylthio)-6-methyl-1,2,4-triazin-5-ol
  • 3-(Butylthio)-6-methyl-1,2,4-triazin-5-ol
  • 3-(Ethylthio)-6-methyl-1,2,4-triazin-5-ol

Uniqueness

3-(Isobutylthio)-6-methyl-1,2,4-triazin-5-ol is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. The isobutylthio group provides steric hindrance and electronic effects that can affect the compound’s chemical behavior and biological activity.

Properties

Molecular Formula

C8H13N3OS

Molecular Weight

199.28 g/mol

IUPAC Name

6-methyl-3-(2-methylpropylsulfanyl)-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C8H13N3OS/c1-5(2)4-13-8-9-7(12)6(3)10-11-8/h5H,4H2,1-3H3,(H,9,11,12)

InChI Key

YVDQRMMHUKVRTP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(NC1=O)SCC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.